molecular formula C10H11ClN2O4 B8548836 N-(5-Chloro-2-nitrophenyl)-2-methylalanine

N-(5-Chloro-2-nitrophenyl)-2-methylalanine

Cat. No. B8548836
M. Wt: 258.66 g/mol
InChI Key: SNDQMEXTGHTXJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Chloro-2-nitrophenyl)-2-methylalanine is a useful research compound. Its molecular formula is C10H11ClN2O4 and its molecular weight is 258.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Chloro-2-nitrophenyl)-2-methylalanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Chloro-2-nitrophenyl)-2-methylalanine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-Chloro-2-nitrophenyl)-2-methylalanine

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

2-(5-chloro-2-nitroanilino)-2-methylpropanoic acid

InChI

InChI=1S/C10H11ClN2O4/c1-10(2,9(14)15)12-7-5-6(11)3-4-8(7)13(16)17/h3-5,12H,1-2H3,(H,14,15)

InChI Key

SNDQMEXTGHTXJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)O)NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Jones reagent (2.67M) is added in aliquots (40 ml, 20 ml, 20 ml, 20 ml and 10 ml) every 15 min to a solution of 2-[N-(5-Chloro-2-nitrophenyl)]amino-2-methyl-1-propanol (IX,EXAMPLE 9, 26.9 g) and acetone (2.05 l) at 0° until the reaction is done as measured by TLC. Isopropanol (150 ml) is added and the mixture is allowed to warm to 20°-25°. The mixture is filtered and the solids are washed with acetone several times. The combined filtrates are concentrated and partitioned between ether (800 ml) and potassium hydroxide (10%, 3×100 ml). The basic layers are acidified (3N hydrochloric acid) and extracted with methylene chloride (3×180 ml). The methylene chloride layers are dried over magnesium sulfate, filtered, and concentrated to provide the title compound, mp 146°-147°; IR (mineral oil) 3363, 2953, 2924, 2855, 1707, 1613, 1573, 1495, 1336, 1272, 1241 and 753 cm-1 ; NMR (CDCl3) 8.48, 8.16, 6.68, 6.64 and 1.74 δ; MS (EI, m/z) 258 and 213.
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.9 g
Type
reactant
Reaction Step One
Quantity
2.05 L
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

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